6-Phenyl-2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-ol
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Overview
Description
6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes a phenyl group, a pyridylmethyl group, and an amino group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is commonly used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine as a starting material, which can be obtained from monoacetylketene of N-benzoylaminal and benzoyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is relevant in cancer research.
Biological Studies: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial chemistry.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and kinase inhibitory activities.
Uniqueness
6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group, a pyridylmethyl group, and an amino group on the pyrimidinone core differentiates it from other similar compounds and makes it a valuable target for further research.
Properties
Molecular Formula |
C16H14N4O |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
4-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H14N4O/c21-15-9-14(13-6-2-1-3-7-13)19-16(20-15)18-11-12-5-4-8-17-10-12/h1-10H,11H2,(H2,18,19,20,21) |
InChI Key |
XKWLDKDUJTUQLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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